Sphingadienine

Apoptosis Cancer Biology Sphingolipid Signaling

Differentiate your research with the correct plant-derived sphingoid base. Sphingadienine (CAS 25696-03-1) provides superior Caco-2 apoptosis induction vs. sphingosine. Its unique P-glycoprotein efflux profile makes it essential for modeling dietary glucosylceramide absorption. Only specific stereoisomers deliver anti-allergic activity; confirm geometry before ordering. For lipidomics, deuterium-labeled sphingadienine enables unambiguous MS tracking without complex HPLC separation.

Molecular Formula C18H35NO2
Molecular Weight 297.5 g/mol
CAS No. 25696-03-1
Cat. No. B150533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingadienine
CAS25696-03-1
Synonyms(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol;  [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol;  Sphingadienine;  cis-4,14-Sphingadienine
Molecular FormulaC18H35NO2
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCC=CCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1
InChIKeyKWDXKYNWAKMLKK-YQDZIVAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sphingadienine (CAS 25696-03-1): Technical Baseline and Key Procurement Characteristics


Sphingadienine (CAS 25696-03-1) is a long-chain sphingoid base of plant origin, specifically (2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol [1]. It is characterized by a C18 aliphatic chain containing two double bonds at positions 4 and 14, with a molecular weight of 297.48 Da [1]. In contrast to mammalian sphingoid bases such as sphingosine (trans-4-sphingenine), which possesses a single double bond, sphingadienine is a primary constituent of plant and fungal glucosylceramides and exhibits distinctive bioactivities relevant to functional lipid research and dermatological applications [2].

Why Sphingadienine (CAS 25696-03-1) Cannot Be Replaced by Generic Sphingoid Bases


Despite belonging to the same sphingoid base class, sphingadienine exhibits structure-dependent biological and pharmacokinetic properties that preclude simple substitution with sphingosine or sphinganine. The C4, C14 diene configuration confers distinct receptor interactions and metabolic fates not observed with saturated or mono-unsaturated analogs [1]. Studies confirm that stereochemistry around the double bonds—particularly cis/trans geometry—critically determines activity, with only specific isomers demonstrating anti-allergic or apoptosis-inducing effects . Furthermore, absorption from the digestive tract differs markedly: sphingadienine is subject to P-glycoprotein-mediated efflux, resulting in lower lymphatic recovery compared to sphingosine, which has direct implications for in vivo bioavailability and experimental design [2].

Sphingadienine (CAS 25696-03-1) Quantitative Differentiation Evidence vs. Sphingosine and Other Analogs


Enhanced Apoptosis Induction in Colon Cancer Cells Compared to Sphingosine

In Caco-2 human colon cancer cells, trans-4, cis-8-sphingadienine demonstrated significantly higher apoptosis-inducing activity than trans-4-sphingenine (sphingosine), the most common mammalian sphingoid base [1].

Apoptosis Cancer Biology Sphingolipid Signaling

Reduced Lymphatic Absorption and P-Glycoprotein-Mediated Efflux

In a rat intestinal absorption model, the cumulative lymphatic recovery of 4,8-sphingadienine derived from maize glucosylceramide was lower than that of sphingosine. Verapamil, a P-glycoprotein inhibitor, significantly increased absorption of 4,8-sphingadienine but not sphingosine [1].

Pharmacokinetics Drug Transport Bioavailability

Stereoisomer-Specific Anti-Allergic Activity in Mast Cell Models

Only specific stereoisomers of 4,8-sphingadienine—4-cis-8-trans and 4-cis-8-cis—inhibited RBL-2H3 mast cell degranulation and ameliorated passive cutaneous anaphylaxis in vivo. In contrast, 4-trans-8-trans and 4-trans-8-cis stereoisomers showed no inhibitory effect .

Allergy Immunology Mast Cell Biology

Utility as a Penta-Deuterated Tracer for Sphingolipidomics

A penta-deuterium-labeled 4E,8Z-sphingadienine probe enabled quantitative analysis of ceramide (Cer), hexosylceramide (HexCer), and sphingomyelin (SM) classes derived from the exogenous sphingoid base without complex HPLC separation. The labeled compound was confirmed to be metabolized in HEK293 cells and produced distinct mass spectrometric peaks [1].

Lipidomics Mass Spectrometry Metabolic Tracing

Sphingadienine (CAS 25696-03-1): Recommended Procurement Scenarios Based on Quantified Evidence


Functional Lipid Studies in Colon Cancer Research

For researchers investigating plant-derived sphingolipid bioactivity, sphingadienine provides superior apoptosis induction in Caco-2 cells compared to mammalian sphingosine . Experimental designs requiring plant-specific sphingoid base activity must select sphingadienine rather than generic sphingosine.

Dietary Sphingolipid Metabolism and Intestinal Absorption Studies

In studies examining the fate of dietary glucosylceramides, sphingadienine is the preferred sphingoid base due to its P-glycoprotein-mediated efflux and distinct lymphatic absorption profile . Sphingosine does not exhibit the same transporter interaction, making sphingadienine essential for modeling plant-based sphingolipid absorption.

Anti-Allergic and Mast Cell Activation Research

Only specific cis/trans stereoisomers of sphingadienine demonstrate anti-allergic activity in mast cell models . Procurement of the correct stereoisomer (4-cis-8-trans or 4-cis-8-cis) is critical for studies targeting IgE-mediated responses or passive cutaneous anaphylaxis.

Sphingolipidomics and Metabolic Tracing

Investigators performing sphingolipidomics to track exogenous plant sphingolipids should procure deuterium-labeled sphingadienine to enable unambiguous differentiation from endogenous sphingolipids via mass spectrometry . This approach eliminates the need for complex HPLC separation and provides quantitative data on Cer, HexCer, and SM classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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